4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Overview
Description
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused pyridine and pyrimidine ring system
Scientific Research Applications
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
Target of Action
The primary target of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that is essential for retroviral replication .
Mode of Action
This compound: interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion, which is crucial for the enzyme’s activity .
Biochemical Pathways
The interaction of This compound with the HIV-1 integrase affects the virus life cycle, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration of the viral genome into the host cell’s DNA, thereby disrupting the replication of the virus .
Pharmacokinetics
The ADME properties of This compound The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of This compound ’s action result in moderate inhibitory properties against the HIV-1 virus. In Hela cell cultures, some derivatives of the compound exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
Future Directions
The future directions for the study of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives could involve further exploration of their synthesis methods, potential applications, and biological activities. For instance, their anti-HIV-1 activity suggests potential for development into new therapeutic agents .
Biochemical Analysis
Biochemical Properties
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-stacking interactions with adenosine terminal bases . This interaction suggests that the compound may influence nucleic acid structures and functions. Additionally, the compound’s ability to chelate metal ions, such as Mg2+, indicates its potential role in enzyme inhibition or activation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleic acids can lead to changes in gene expression, potentially affecting cellular functions . Moreover, its ability to chelate metal ions may impact cellular metabolism by modulating enzyme activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring are crucial for its binding to metal ions, such as Mg2+ . This chelation can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . Additionally, the compound’s π-stacking interactions with nucleic acids further contribute to its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable at room temperature, ensuring its efficacy in long-term experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage . Detailed dosage studies are essential to determine the optimal concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to chelate metal ions, such as Mg2+, suggests its role in modulating enzyme activities and metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . These factors are crucial for its efficacy in biochemical reactions and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored for its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound often employ transition metal-catalyzed direct C-H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This approach allows for the large-scale synthesis of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- 3-aryl-4H-quinolizine-4-one derivatives
- 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
What sets 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride apart is its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGZSGHORQZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-03-1 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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